molecular formula C12H13NO2 B575694 1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) CAS No. 194209-32-0

1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI)

Cat. No.: B575694
CAS No.: 194209-32-0
M. Wt: 203.241
InChI Key: HLBGMLSASUDSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) is an organic compound that features a pyrrole ring attached to an ethyl chain, which is further connected to a benzene ring substituted with two hydroxyl groups. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and catechol moieties, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole is alkylated using an ethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzene Ring with Hydroxyl Groups: The benzene ring with hydroxyl groups can be synthesized through the hydroxylation of benzene using a catalyst such as iron(III) chloride and hydrogen peroxide.

Industrial Production Methods

Industrial production of 1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.

    Reduction: Reduction reactions can occur at the pyrrole ring, leading to the formation of dihydropyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Catechol: 1,2-dihydroxybenzene, a simpler analog with similar antioxidant properties.

    Pyrrole: A basic heterocyclic compound that forms the core structure of the molecule.

    4-(2-(1H-Pyrrol-1-yl)ethyl)phenol: A similar compound with a single hydroxyl group on the benzene ring.

Uniqueness

1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) is unique due to the combination of the pyrrole and catechol moieties, which confer both aromatic stability and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

194209-32-0

Molecular Formula

C12H13NO2

Molecular Weight

203.241

IUPAC Name

4-(2-pyrrol-1-ylethyl)benzene-1,2-diol

InChI

InChI=1S/C12H13NO2/c14-11-4-3-10(9-12(11)15)5-8-13-6-1-2-7-13/h1-4,6-7,9,14-15H,5,8H2

InChI Key

HLBGMLSASUDSDZ-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)CCC2=CC(=C(C=C2)O)O

Origin of Product

United States

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